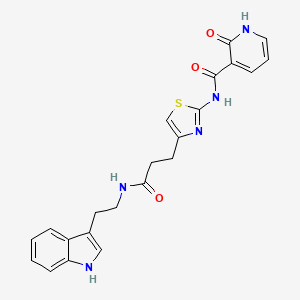

N-(4-(3-((2-(1H-吲哚-3-基)乙基)氨基)-3-酮丙基)噻唑-2-基)-2-酮-1,2-二氢吡啶-3-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazole ring, and a dihydropyridine ring. The presence of these rings suggests that this compound could have interesting biological activities, as these structures are often found in bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable and can participate in pi stacking interactions. The thiazole and dihydropyridine rings add additional complexity and potential sites for reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole ring can participate in electrophilic aromatic substitution reactions, while the carbonyl groups can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .科学研究应用

Anti-Inflammatory and Analgesic Properties

The compound’s structure combines elements from both ibuprofen (a widely used non-steroidal anti-inflammatory drug) and tryptamine (known for its diverse biological activities). By forming an amide bond between these two components, researchers synthesized N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . This hybrid compound may offer novel anti-inflammatory and analgesic effects, potentially surpassing the properties of individual components.

Potential as α-Glucosidase Inhibitor

Indole derivatives have garnered attention for their biological potential. Among them, compounds with similar structural features to our target molecule have demonstrated moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These derivatives could be explored further for their potential in managing conditions related to glucose regulation .

Synthesis of Isoindolines-1,3-diones

Researchers have synthesized isoindolines-1,3-diones using similar building blocks. The compound’s structure allows for diverse reactivity, and it could serve as a precursor for other bioactive molecules. For instance, isoindolines-1,3-diones exhibit interesting properties and may find applications in drug discovery and organic synthesis .

General Amide Synthesis

The compound’s synthesis involves a convenient method using N,N’-dicyclohexylcarbodiimide (DCC) -mediated coupling between carboxylic acids and amines. This approach is widely applicable for amide formation, making it valuable for pharmaceutical research and drug development .

未来方向

Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to study this compound further. Potential research directions could include synthesizing the compound, studying its reactivity, investigating its potential biological activity, and exploring its potential uses in medicine or other fields .

属性

IUPAC Name |

N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c28-19(23-11-9-14-12-25-18-6-2-1-4-16(14)18)8-7-15-13-31-22(26-15)27-21(30)17-5-3-10-24-20(17)29/h1-6,10,12-13,25H,7-9,11H2,(H,23,28)(H,24,29)(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSESSOOFMZKAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate](/img/structure/B2822056.png)

![2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2822060.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)

![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)

![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)